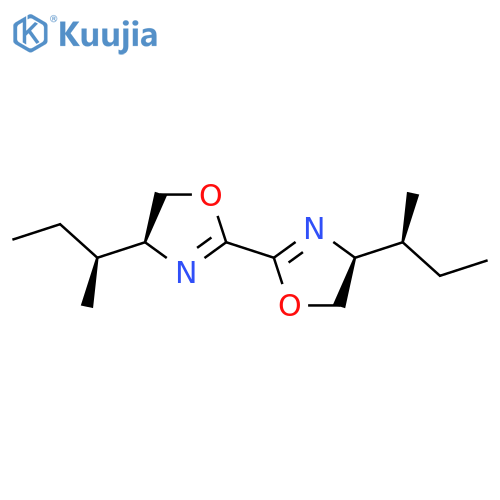

Cas no 133463-89-5 ((4S,4'S)-4,4'-Di((S)-sec-butyl)-4,4',5,5'-tetrahydro-2,2'-bioxazole)

(4S,4'S)-4,4'-Di((S)-sec-butyl)-4,4',5,5'-tetrahydro-2,2'-bioxazole 化学的及び物理的性質

名前と識別子

-

- (4S,4'S)-4,4'-Di((S)-sec-butyl)-4,4',5,5'-tetrahydro-2,2'-bioxazole

- CS-0163378

- 133463-89-5

- BS-46171

- (4S)-4-[(2S)-butan-2-yl]-2-[(4S)-4-[(2S)-butan-2-yl]-4,5-dihydro-1,3-oxazol-2-yl]-4,5-dihydro-1,3-oxazole

- E75175

-

- インチ: 1S/C14H24N2O2/c1-5-9(3)11-7-17-13(15-11)14-16-12(8-18-14)10(4)6-2/h9-12H,5-8H2,1-4H3/t9-,10-,11+,12+/m0/s1

- InChIKey: RRKVGDPHNBRCMZ-NNYUYHANSA-N

- ほほえんだ: O1C(C2=N[C@H](CO2)[C@@H](C)CC)=N[C@H](C1)[C@@H](C)CC

計算された属性

- せいみつぶんしりょう: 252.183778013g/mol

- どういたいしつりょう: 252.183778013g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 4

- 重原子数: 18

- 回転可能化学結合数: 5

- 複雑さ: 318

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 4

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 3.2

- トポロジー分子極性表面積: 43.2

(4S,4'S)-4,4'-Di((S)-sec-butyl)-4,4',5,5'-tetrahydro-2,2'-bioxazole 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-JS935-50mg |

(4S,4'S)-4,4'-Di((S)-sec-butyl)-4,4',5,5'-tetrahydro-2,2'-bioxazole |

133463-89-5 | 97% | 50mg |

356.0CNY | 2021-07-10 | |

| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD01233021-1g |

(4S,4'S)-4,4'-Di((S)-sec-butyl)-4,4',5,5'-tetrahydro-2,2'-bioxazole |

133463-89-5 | 97% | 1g |

¥3388.0 | 2022-03-01 | |

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | S83620-250mg |

(4S,4'S)-4,4'-Di((S)-sec-butyl)-4,4',5,5'-tetrahydro-2,2'-bioxazole |

133463-89-5 | 250mg |

¥986.0 | 2021-09-04 | ||

| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD01233021-250mg |

(4S,4'S)-4,4'-Di((S)-sec-butyl)-4,4',5,5'-tetrahydro-2,2'-bioxazole |

133463-89-5 | 97% | 250mg |

¥1078.0 | 2022-03-01 | |

| Ambeed | A1324821-1g |

(4S,4'S)-4,4'-Di((S)-sec-butyl)-4,4',5,5'-tetrahydro-2,2'-bioxazole |

133463-89-5 | 97% | 1g |

$383.0 | 2025-02-20 | |

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-JS935-200mg |

(4S,4'S)-4,4'-Di((S)-sec-butyl)-4,4',5,5'-tetrahydro-2,2'-bioxazole |

133463-89-5 | 97% | 200mg |

1112.0CNY | 2021-07-10 | |

| Ambeed | A1324821-100mg |

(4S,4'S)-4,4'-Di((S)-sec-butyl)-4,4',5,5'-tetrahydro-2,2'-bioxazole |

133463-89-5 | 97% | 100mg |

$40.0 | 2025-02-20 | |

| eNovation Chemicals LLC | Y1234100-1g |

(4S,4'S)-4,4'-Di((S)-sec-butyl)-4,4',5,5'-tetrahydro-2,2'-bioxazole |

133463-89-5 | 95% | 1g |

$320 | 2024-06-05 | |

| Chemenu | CM494321-1g |

(4S,4'S)-4,4'-Di((S)-sec-butyl)-4,4',5,5'-tetrahydro-2,2'-bioxazole |

133463-89-5 | 97% | 1g |

$623 | 2024-08-02 | |

| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | S932431-100mg |

(4S,4'S)-4,4'-Di((S)-sec-butyl)-4,4',5,5'-tetrahydro-2,2'-bioxazole |

133463-89-5 | 97% | 100mg |

¥439.20 | 2022-10-10 |

(4S,4'S)-4,4'-Di((S)-sec-butyl)-4,4',5,5'-tetrahydro-2,2'-bioxazole 関連文献

-

Nai-Chia Chen,Po-Yi Huang,Chien-Chen Lai,Yi-Hung Liu,Yu Wang,Shie-Ming Peng,Sheng-Hsien Chiu Chem. Commun., 2007, 4122-4124

-

Zhu Zhu,Qian-min Deng,Guo-qing Shi Anal. Methods, 2016,8, 564-569

-

Yi-Fei Sun,Yi-Yang Wu,Ya-Qian Zhang,Jian-Hui Li,Yu Luo,Yi-Xiang Shi,Bin Hua,Jing-Li Luo Chem. Commun., 2016,52, 13687-13690

-

Jian-Hua Cao,Wei-Hua Liang,Xue-Tao Shi,Xiu-Bin Yang,Da-Yong Wu RSC Adv., 2021,11, 31783-31790

-

Gousia Begum Phys. Chem. Chem. Phys., 2017,19, 7624-7630

-

Charles J. Choi,Brian T. Cunningham Lab Chip, 2007,7, 550-556

-

Lara Cala,Abraham Mendoza,Francisco J. Fañanás,Félix Rodríguez Chem. Commun., 2013,49, 2715-2717

-

Riku Kubota,Shoichiro Asayama,Hiroyoshi Kawakami Chem. Commun., 2014,50, 15909-15912

-

Daniel E. Rubio-Diaz,Megan E. Pozza,Jordan Dimitrakov,Jason P. Gilleran,M. Monica Giusti,Judith L. Stella,Luis E. Rodriguez-Saona,C. A. Tony Buffington Analyst, 2009,134, 1133-1137

(4S,4'S)-4,4'-Di((S)-sec-butyl)-4,4',5,5'-tetrahydro-2,2'-bioxazoleに関する追加情報

Introduction to (4S,4'S)-4,4'-Di((S)-sec-butyl)-4,4',5,5'-tetrahydro-2,2'-bioxazole (CAS No. 133463-89-5)

The compound (4S,4'S)-4,4'-Di((S)-sec-butyl)-4,4',5,5'-tetrahydro-2,2'-bioxazole, identified by its CAS number CAS No. 133463-89-5, is a sophisticated molecular entity that has garnered significant attention in the field of chemical and biomedical research. This tetrahydro-bioxazole derivative exhibits a unique stereochemical configuration, which is pivotal in determining its biological activity and potential therapeutic applications.

At the core of understanding this compound lies its intricate molecular structure. The presence of two chiral centers at the 4-position of the bioxazole ring system imparts a specific stereochemical landscape to the molecule. This stereochemistry is not merely an academic curiosity but a critical factor that influences the compound's interactions with biological targets. The (S)-configuration at both chiral centers has been strategically designed to optimize binding affinity and selectivity, which are essential for developing effective pharmaceutical agents.

Recent advancements in computational chemistry have enabled researchers to model the interactions of this compound with various biological targets with unprecedented accuracy. Molecular dynamics simulations and quantum mechanical calculations have revealed that the bulky (S)-sec-butyl groups at the 4,4'-positions play a crucial role in stabilizing the binding conformation within the active sites of enzymes and receptors. This insight has guided the optimization of analogs with enhanced pharmacological properties.

In the realm of drug discovery, (4S,4'S)-4,4'-Di((S)-sec-butyl)-4,4',5,5'-tetrahydro-2,2'-bioxazole represents a promising scaffold for developing novel therapeutic agents. Its bioxazole core is a well-known pharmacophore that has been implicated in various biological processes. The tetrahydro substitution further modulates the electronic and steric properties of the molecule, making it an attractive candidate for further exploration.

One of the most intriguing aspects of this compound is its potential application in modulating inflammatory pathways. Inflammatory responses are central to numerous pathological conditions, and targeting key regulatory enzymes has emerged as a viable strategy for developing anti-inflammatory therapies. Preliminary studies suggest that derivatives of this compound exhibit inhibitory activity against certain enzymes involved in inflammation, such as cyclooxygenase-2 (COX-2) and lipoxygenase (LOX). These findings are particularly noteworthy given the growing recognition of inflammation as a key driver in diseases ranging from arthritis to neurodegenerative disorders.

The synthesis of this compound represents a testament to the ingenuity of synthetic organic chemists. The construction of the bioxazole ring system followed by stereocontrolled functionalization at multiple positions is no small feat. Advanced synthetic methodologies, including asymmetric hydrogenation and Sharpless epoxidation, have been employed to achieve the desired stereochemical purity. These synthetic strategies not only highlight the technical prowess of modern chemistry but also underscore the importance of precision in constructing complex molecular architectures.

As research continues to unfold, new applications for (4S,4'S)-4,4'-Di((S)-sec-butyl)-4,4',5,5'-tetrahydro-2,2'-bioxazole are likely to emerge. The intersection of chemistry and biology offers a fertile ground for innovation, and compounds like this one exemplify the potential for interdisciplinary approaches to yield transformative breakthroughs. By leveraging cutting-edge technologies and drawing upon fundamental principles of molecular design, scientists are poised to unlock new therapeutic possibilities.

The future development of this compound will undoubtedly be shaped by ongoing research efforts aimed at elucidating its mechanism of action and identifying new biological targets. Collaborative initiatives between chemists and biologists will be essential in translating laboratory findings into tangible benefits for patients worldwide. The journey from bench to bedside is fraught with challenges but also filled with opportunities for discovery.

In conclusion, (4S,4'S)-4,4'-Di((S)-sec-butyl)-4,4',5,5'-tetrahydro-2,2'-bioxazole stands as a remarkable example of how structural complexity can be harnessed to develop novel therapeutic agents. Its unique stereochemical features and promising biological activities make it a compelling subject for further investigation. As our understanding of molecular interactions continues to evolve,so too will our ability to design molecules that address unmet medical needs.

133463-89-5 ((4S,4'S)-4,4'-Di((S)-sec-butyl)-4,4',5,5'-tetrahydro-2,2'-bioxazole) 関連製品

- 1017778-14-1(3-Ethoxy-2,4-difluorophenol)

- 91-10-1(2,6-Dimethoxyphenol)

- 509151-96-6(2-(2-Fluoro-4-nitrophenoxy)ethanamine hydrochloride)

- 404900-23-8(N-4-(1,3-benzoxazol-2-yl)phenylpropanamide)

- 2171703-65-2(2-amino-3-(2-hydroxycyclohexyl)propanamide)

- 871114-98-6(tert-butyl N-(non-8-en-1-yl)carbamate)

- 941944-29-2(N-(2-fluorophenyl)-4-(3-methoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide)

- 1212106-97-2(((3aR,7aR)-octahydro-1H-isoindol-3a-yl)methanol HCl)

- 2227727-21-9((2R)-4-{4H,5H,6H-cyclopentabthiophen-2-yl}butan-2-ol)

- 39326-90-4(Zinc carbonate hydroxide hydrate, Reagent Grade)